

Technical Guide: 3-(Benzyloxy)-4-bromobenzoic acid

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Compound of Interest

Compound Name:	3-(Benzyloxy)-4-bromobenzoic acid
CAS No.:	17054-27-2
Cat. No.:	B097236

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Strategic Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

3-(Benzyloxy)-4-bromobenzoic acid (CAS: 17054-27-2) is a high-value trisubstituted benzene intermediate utilized primarily in the discovery of kinase inhibitors and anti-inflammatory agents. Its structural uniqueness lies in its orthogonal functionality: it possesses a carboxylic acid (for amide/ester formation), an aryl bromide (for palladium-catalyzed cross-coupling), and a benzyloxy group (a masked phenol).

This guide provides a rigorous technical analysis of its synthesis, purification, and deployment in complex molecule assembly. It is designed for medicinal chemists requiring a reliable protocol to generate this scaffold at scale while maintaining high isomeric purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Property	Specification
IUPAC Name	3-(Benzyloxy)-4-bromobenzoic acid
Alternative Names	4-Bromo-3-(phenylmethoxy)benzoic acid; 3-Benzyloxyl-4-bromobenzoic acid
CAS Number	17054-27-2
Molecular Formula	
Molecular Weight	307.14 g/mol
Appearance	White to off-white crystalline powder
Melting Point	198–202 °C (Typical)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc)	~3.8 (Carboxylic acid)

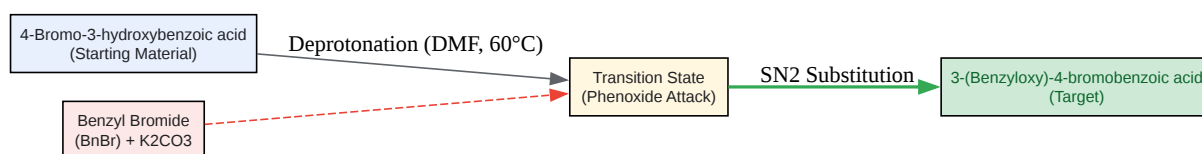
Strategic Synthesis: The Convergent Route

Retrosynthetic Logic

The most robust synthetic pathway avoids the direct bromination of 3-benzyloxybenzoic acid, which often leads to regioselectivity issues (yielding mixtures of 2-, 4-, and 6-bromo isomers). Instead, the "Pre-Brominated Scaffold" approach is superior.

We utilize 4-bromo-3-hydroxybenzoic acid as the starting material. The bromine atom acts as a regiochemical anchor, and the phenol is selectively alkylated via a Williamson ether synthesis. This route guarantees the 1,3,4-substitution pattern.

Reaction Pathway Visualization



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Figure 1: Convergent synthesis via selective O-alkylation of the pre-brominated core.

Experimental Protocol: Validated Synthesis

Standard Operating Procedure (SOP) for 10g Scale

Materials

- Substrate: 4-Bromo-3-hydroxybenzoic acid (10.0 g, 46.1 mmol)
- Electrophile: Benzyl bromide (8.67 g, 50.7 mmol, 1.1 equiv)
- Base: Potassium carbonate ()
, anhydrous, finely ground (15.9 g, 115 mmol, 2.5 equiv)
- Solvent: N,N-Dimethylformamide (DMF), anhydrous (100 mL)
- Quench: 1N Hydrochloric acid (HCl)

Step-by-Step Methodology

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Charge the flask with 4-bromo-3-hydroxybenzoic acid and DMF. Stir until fully dissolved.
- Deprotonation: Add the finely ground

in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
- Alkylation: Add Benzyl bromide dropwise via a syringe over 10 minutes to control the exotherm.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The starting material peak (

2.1 min) should disappear.

- Note: Do not exceed 80°C to prevent esterification of the carboxylic acid (formation of benzyl ester byproduct).
- Workup:
 - Cool the reaction mixture to RT.
 - Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.
 - Acidify carefully with 1N HCl until pH

3. A thick white precipitate will form.

- Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (mL) to remove residual DMF and inorganic salts.
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1] Dry in a vacuum oven at 45°C overnight.
- Yield: Expected yield is 85–92% (12.0–13.0 g).

Strategic Utility & Reactivity Profile

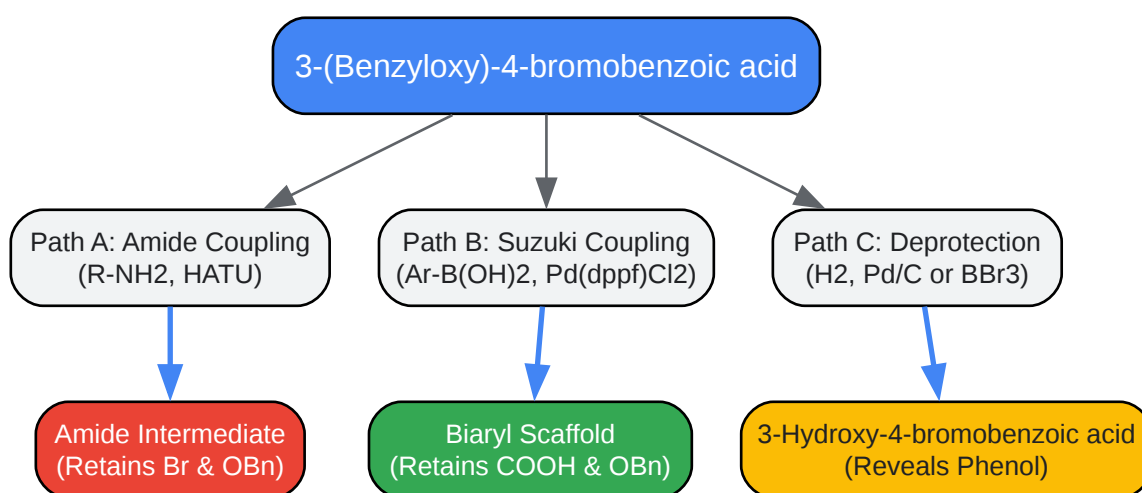
The power of **3-(benzyloxy)-4-bromobenzoic acid** lies in its ability to serve as a divergent hub in drug synthesis. It offers three chemically distinct handles that can be manipulated independently.[2]

The "Orthogonal" Triad

- Carboxylic Acid (): Ready for amide coupling (EDC/HOBt) to attach solubilizing tails or pharmacophores.
- Aryl Bromide (): Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

- Benzyl Ether (): A robust protecting group. It survives basic Suzuki conditions but can be removed via hydrogenolysis () or Lewis acids () to reveal a phenol for late-stage modification.

Divergent Synthesis Workflow



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Figure 2: Divergent reactivity profile allowing for modular drug design.

Quality Control & Characterization

To ensure the integrity of the intermediate before proceeding to costly metal-catalyzed steps, the following criteria must be met:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - 13.1 (br s, 1H, -COOH)
 - 7.30–7.50 (m, 5H, Benzyl aromatic)
 - 5.25 (s, 2H,)

- Distinct splitting pattern for the central benzene ring: d (8.0 Hz), d (2.0 Hz), dd.
- HPLC Purity: >98.0% (AUC) at 254 nm.
- Water Content (Karl Fischer): <0.5% (Critical for subsequent anhydrous coupling reactions).

References

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